Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 and a molecular weight of 261.7 g/mol . It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine, a neurotransmitter important for movement, learning, and mood regulation. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Preparation Methods
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl and methoxy groups on the aromatic ring.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves its conversion to L-DOPA, which is then further metabolized to dopamine. Dopamine acts on various receptors in the brain, influencing movement, mood, and learning. The compound’s effects are mediated through its interaction with these molecular targets and pathways involved in dopamine synthesis and signaling.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, widely used in the treatment of Parkinson’s disease.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A related compound with similar structural features but lacking the amino group.
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate: Another similar compound with a different substitution pattern on the aromatic ring.
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSXMBASIGORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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